N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]propanamide
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Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]propanamide is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]propanamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. One common method involves the use of 2-aminophenol and N-cyano-N-phenyl-p-toluene sulfonamide (NCTS) in the presence of a catalyst such as boron trifluoride etherate (BF3·Et2O) and a solvent like 1,4-dioxane . The reaction is carried out under reflux conditions to achieve the desired benzoxazole derivative.
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are selected based on their efficiency and cost-effectiveness for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]propanamide has several scientific research applications:
Medicine: Explored for its anticancer properties, particularly against human colorectal carcinoma cell lines.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]propanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial and fungal cells by interfering with their cell wall synthesis or metabolic pathways . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide
- N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]propanamide
Uniqueness
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]propanamide is unique due to the presence of the chlorine atom at the 2-position of the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzoxazole derivatives and may contribute to its specific properties and applications.
Properties
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-2-15(20)18-13-9-10(7-8-11(13)17)16-19-12-5-3-4-6-14(12)21-16/h3-9H,2H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMRSNOKOAGQHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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